molecular formula C9H22ClN B13752007 4-Ethyl-4-heptanamine hydrochloride CAS No. 56065-48-6

4-Ethyl-4-heptanamine hydrochloride

Cat. No.: B13752007
CAS No.: 56065-48-6
M. Wt: 179.73 g/mol
InChI Key: NZTJUJKDNPQTSD-UHFFFAOYSA-N
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Description

4-Ethyl-4-heptanamine hydrochloride: is an organic compound that belongs to the class of amines It is a derivative of heptane, with an ethyl group attached to the fourth carbon and an amine group attached to the same carbon The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4-heptanamine hydrochloride can be achieved through several methods. One common approach involves the alkylation of heptanamine with ethyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{Heptanamine} + \text{Ethyl Halide} \rightarrow \text{4-Ethyl-4-heptanamine} ] The resulting amine can then be converted to its hydrochloride salt by reacting with hydrochloric acid: [ \text{4-Ethyl-4-heptanamine} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-4-heptanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

    Substitution: Halogenated compounds and strong bases like sodium hydroxide (NaOH) are often employed.

Major Products:

    Oxidation: Formation of nitriles or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

4-Ethyl-4-heptanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Ethyl-4-heptanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The specific pathways and targets depend on the context of its use, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

    4-Heptylamine: Another heptane derivative with an amine group, but without the ethyl substitution.

    4-Aminoheptane: Similar structure but with an amino group instead of an ethyl group.

    Octodrine: A stimulant with a similar backbone but different functional groups.

Uniqueness: 4-Ethyl-4-heptanamine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both an ethyl group and an amine group on the same carbon atom provides distinct chemical properties compared to its analogs.

Properties

CAS No.

56065-48-6

Molecular Formula

C9H22ClN

Molecular Weight

179.73 g/mol

IUPAC Name

4-ethylheptan-4-ylazanium;chloride

InChI

InChI=1S/C9H21N.ClH/c1-4-7-9(10,6-3)8-5-2;/h4-8,10H2,1-3H3;1H

InChI Key

NZTJUJKDNPQTSD-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)(CCC)[NH3+].[Cl-]

Origin of Product

United States

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